molecular formula C13H13N3O3S B15031130 (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid

Cat. No.: B15031130
M. Wt: 291.33 g/mol
InChI Key: FVRSVHJIIHGNHR-OVCLIPMQSA-N
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Description

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a hydrazone linkage, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid typically involves the condensation of thiazolidine-2,4-dione with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then subjected to purification processes like recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazolidinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted thiazolidinones, hydrazine derivatives, and oxo compounds. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines, making it a promising candidate for further drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its anti-inflammatory and antioxidant properties are of particular interest for the treatment of chronic diseases such as arthritis and cardiovascular disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A precursor in the synthesis of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid.

    Hydrazone derivatives: Compounds with similar hydrazone linkages.

    Substituted thiazolidinones: Compounds with variations in the thiazolidine ring or substituents.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-12(19)10(20-13)7-11(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,14,16,19)/b15-8+

InChI Key

FVRSVHJIIHGNHR-OVCLIPMQSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=CC=C2

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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